(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
The compound “(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a combination of sulfonyl, thienyl, and benzylamine groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” typically involves multi-step organic reactions. The key steps may include:
Formation of the thienyl ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Attachment of the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions.
Formation of the benzylamine moiety: This step may involve reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound “(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” can undergo various chemical reactions, including:
Oxidation: The thienyl ring and methoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or sulfides.
Scientific Research Applications
The compound “(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” may have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development, particularly for conditions involving inflammation or cancer.
Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of “(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- {(3S,4R)-4-[(4-methoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(3-chlorobenzyl)amine
- {(3S,4R)-4-[(4-methoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(3-fluorobenzyl)amine
Uniqueness
The uniqueness of “(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” may lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(3S,4R)-4-(4-methoxyphenyl)sulfonyl-N-[(3-methylphenyl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-14-4-3-5-15(10-14)11-20-18-12-26(21,22)13-19(18)27(23,24)17-8-6-16(25-2)7-9-17/h3-10,18-20H,11-13H2,1-2H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKGPTYNWRWFNQ-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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